N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide
Description
Properties
Molecular Formula |
C13H25N3O2 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-7-5-6-8-16(12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3 |
InChI Key |
ARVOQQDAAFJHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)C(C)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide typically involves multi-step organic reactions. One common approach is the reductive amination of a piperidine derivative with an appropriate aldehyde or ketone, followed by acylation with an acyl chloride or anhydride . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and bases like triethylamine for the acylation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, can facilitate the hydrogenation steps in aqueous media, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide N-oxide, while reduction may produce a fully saturated piperidine derivative .
Scientific Research Applications
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Acetamide Derivatives
Table 1: Structural and Chemical Comparisons
Key Observations :
- Ring Size and Position : The target compound’s piperidin-2-yl group contrasts with analogs like pyrrolidin-2-yl derivatives, where ring size impacts steric and electronic properties .
- Substituent Effects: The 2-aminopropanoyl group in the target compound provides a secondary amine and carbonyl group, enhancing hydrogen-bonding capacity compared to simpler acetyl or aminoacetyl substituents .
Fentanyl Analogs
Table 2: Comparison with Opioid-like Piperidine Derivatives
Key Differences :
- Positional Isomerism : The target compound’s piperidin-2-yl group contrasts with fentanyl analogs’ piperidin-4-yl substitution, likely altering receptor interaction profiles .
- Substituent Complexity : Fentanyl analogs feature bulky aromatic groups (e.g., phenyl, phenethyl) absent in the target compound, contributing to higher molecular weights (322–352 g/mol vs. 255 g/mol) .
Conformational and Spectroscopic Insights
- Acetamide Dynamics : highlights the significance of acetyl methyl torsion in N-ethylacetamide derivatives, suggesting that conformational flexibility in the target compound’s acetamide group could influence stability and intermolecular interactions .
- Stereochemical Impact: The (S)-configuration in the aminopropanoyl group may affect chiral recognition in biological systems, though specific data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
